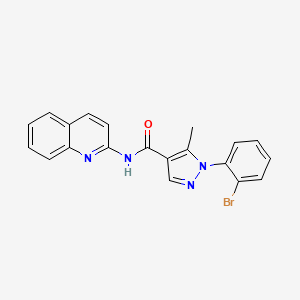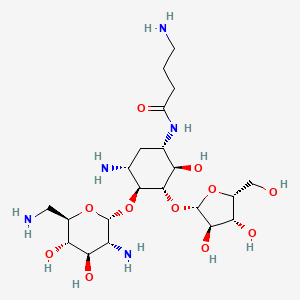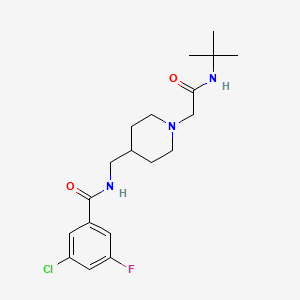
Mavelertinib
Overview
Description
Scientific Research Applications
Mechanism of Action
Mavelertinib exerts its effects by covalently binding to a cysteine residue in the ATP-binding domain of mutant EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, thereby blocking the proliferation of cancer cells and other target cells . The primary molecular targets of this compound include EGFR mutations such as Del, L858R, and T790M .
Biochemical Analysis
Biochemical Properties
Mavelertinib interacts with various enzymes and proteins, particularly the epidermal growth factor receptor (EGFR). It acts as a kinase inhibitor, disrupting the function of EGFR, a protein that plays a crucial role in cell growth and division .
Cellular Effects
This compound influences cell function by inhibiting the EGFR pathway, which is involved in cell signaling, gene expression, and cellular metabolism . By blocking this pathway, this compound can halt cell division and growth, thereby exerting its therapeutic effects .
Molecular Mechanism
At the molecular level, this compound binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity . This prevents the activation of downstream signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown efficacy against metronidazole-resistant strains of Giardia lamblia . It has also demonstrated positive binding cooperativity and synergy with allosteric EGFR inhibitors .
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy at doses as low as 5 mg/kg of body weight and as high as 50 mg/kg . These results suggest that this compound has a wide therapeutic window and could be a promising candidate for further clinical trials .
Metabolic Pathways
As an EGFR inhibitor, it likely interacts with enzymes and cofactors involved in the EGFR signaling pathway .
Transport and Distribution
As a small molecule drug, it is likely to be able to cross cell membranes and reach its target, the EGFR, within cells .
Subcellular Localization
This compound is expected to localize to the cell membrane, where its target, the EGFR, is located . By binding to the EGFR, this compound can inhibit its activity and disrupt downstream signaling pathways .
Preparation Methods
Mavelertinib is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including halogenation, nitration, and metal-catalyzed cross-coupling.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as amination and desaturation.
Final assembly: The final assembly of this compound involves the coupling of the core structure with other intermediates to form the complete molecule.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as photochemical reactions and cobalt-catalyzed desaturation .
Chemical Reactions Analysis
Mavelertinib undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Comparison with Similar Compounds
Mavelertinib is part of a class of third-generation EGFR-TKIs, which also includes compounds such as osimertinib, rociletinib, and olmutinib . Compared to these compounds, this compound has shown unique efficacy against metronidazole-resistant strains of Giardia lamblia, suggesting a different mechanistic binding mode . Other similar compounds include:
Osimertinib: Another third-generation EGFR-TKI used for treating NSCLC.
Rociletinib: A third-generation EGFR-TKI that was developed for NSCLC but faced challenges due to off-target toxicity.
Olmutinib: Approved in South Korea for NSCLC but later withdrawn due to adverse effects.
This compound’s unique properties and efficacy make it a valuable compound for further research and development in various scientific and medical fields.
Properties
IUPAC Name |
N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIUNVOCEFIUIU-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776112-90-3 | |
| Record name | Mavelertinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mavelertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAVELERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Mavelertinib potentially interesting for treating giardiasis?
A1: this compound, originally developed as an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), has shown promising in vitro and in vivo efficacy against Giardia lamblia. [] This is particularly interesting as it demonstrates efficacy even against metronidazole-resistant strains, highlighting its potential as a novel therapeutic option for giardiasis. []
Q2: How does this compound interact with the epidermal growth factor receptor (EGFR)?
A2: this compound specifically targets the EGFR mutant form T790M, a secondary acquired resistance mutation frequently arising after treatment with first- and second-generation EGFR-TKIs. [] By binding to and inhibiting EGFR T790M, this compound disrupts EGFR-mediated signaling pathways, ultimately leading to cell death in EGFR T790M-expressing tumor cells. []
Q3: How does the structure of this compound relate to its activity?
A3: While the provided research does not offer detailed structure-activity relationship (SAR) data for this compound, studies involving complex crystal structures with EGFR provide insights. [] The research highlights that combining this compound with allosteric inhibitors shows promise in overcoming limitations associated with single-agent therapies. [] This suggests that modifications influencing this compound's binding to EGFR, particularly in the presence of allosteric inhibitors, could significantly impact its activity and efficacy.
Q4: What are the potential advantages of using patient-derived cells (PDCs) and organoids (PDOs) to study this compound's efficacy?
A4: PDCs and PDOs offer a more accurate representation of tumor heterogeneity compared to commercial cell lines. [] Using these models allows researchers to assess drug responses in a context that closely mimics the in vivo environment. This is particularly valuable for studying resistance mechanisms and developing new therapeutic strategies for cancers, including those potentially treatable with this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)


![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)

